3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole
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Description
“3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” is a chemical compound that belongs to the class of trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of such compounds involves various methods. One of the common methods is the trifluoromethylation of acyl radicals . Another method involves the tandem C–H trifluoromethylation and chromone annulation of enaminones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily centered around the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are significantly influenced by the trifluoromethyl group. This group imparts high electronegativity, lipophilicity, and excellent metabolic stability to the compound .Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The strength of hydrogen bonding is determined by the group to which it is appended .
Mode of Action
An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Result of Action
The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Action Environment
The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods , suggesting that the compound’s action may be influenced by redox conditions in the environment.
Future Directions
The future directions in the research of “3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole” and similar compounds involve further exploration of the trifluoromethylation process . This includes the development of more efficient and environmentally friendly methods for the synthesis of such compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole involves the reaction of 3,5-dihydroxy-1,2-oxazole with chloromethyl trifluoromethanesulfonate in the presence of a base.", "Starting Materials": [ "3,5-dihydroxy-1,2-oxazole", "Chloromethyl trifluoromethanesulfonate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 3,5-dihydroxy-1,2-oxazole in a suitable solvent (e.g. DMF), add the base and stir for 10-15 minutes.", "Add chloromethyl trifluoromethanesulfonate to the reaction mixture and stir for an additional 2-3 hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole as a white solid." ] } | |
CAS No. |
2092261-37-3 |
Molecular Formula |
C5H3ClF3NO |
Molecular Weight |
185.53 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2 |
InChI Key |
ITYKRFFFXOSWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CCl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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